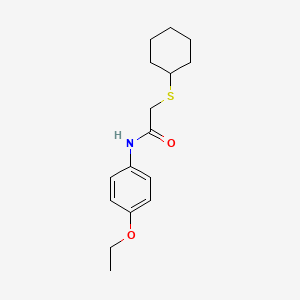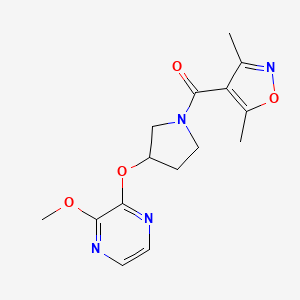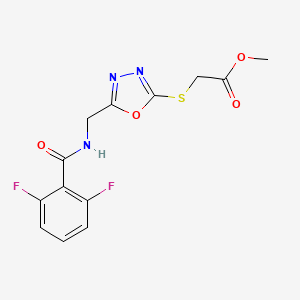![molecular formula C18H11Cl2F3N2OS B2898611 N-(2,5-dichlorophenyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide CAS No. 478042-53-4](/img/structure/B2898611.png)
N-(2,5-dichlorophenyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dichlorophenyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide, also known as DTT or DTT-001, is a novel compound that has gained attention in the scientific community due to its potential applications in cancer research. DTT-001 is a small molecule inhibitor that targets the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
作用机制
N-(2,5-dichlorophenyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide-001 binds to the ATP-binding site of CK2 and inhibits its activity. CK2 is a protein kinase that phosphorylates various proteins involved in cell signaling and regulation. Inhibition of CK2 by N-(2,5-dichlorophenyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide-001 leads to the disruption of these signaling pathways and induces cell death in cancer cells. N-(2,5-dichlorophenyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide-001 has also been shown to inhibit the DNA repair pathway, which sensitizes cancer cells to DNA-damaging agents such as chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
N-(2,5-dichlorophenyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide-001 has been shown to have specific biochemical and physiological effects on cancer cells. Inhibition of CK2 by N-(2,5-dichlorophenyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide-001 leads to the downregulation of various signaling pathways such as PI3K/AKT and MAPK/ERK, which are involved in cell proliferation and survival. N-(2,5-dichlorophenyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide-001 also induces apoptosis in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential. In addition, N-(2,5-dichlorophenyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide-001 has been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors.
实验室实验的优点和局限性
N-(2,5-dichlorophenyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide-001 has several advantages and limitations for lab experiments. One of the main advantages is its specificity towards CK2, which reduces off-target effects and toxicity. N-(2,5-dichlorophenyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide-001 has also been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, N-(2,5-dichlorophenyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide-001 has some limitations such as its poor solubility and stability, which can affect its bioavailability and efficacy. N-(2,5-dichlorophenyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide-001 also requires further optimization to improve its potency and selectivity.
未来方向
N-(2,5-dichlorophenyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide-001 has several potential future directions in cancer research. One of the main directions is the development of N-(2,5-dichlorophenyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide-001 as a combination therapy with chemotherapy and radiation therapy. N-(2,5-dichlorophenyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide-001 has been shown to sensitize cancer cells to these agents and can potentially improve their efficacy. Another direction is the optimization of N-(2,5-dichlorophenyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide-001 to improve its potency and selectivity. This can be achieved by modifying its chemical structure and testing its activity against other protein kinases. Finally, N-(2,5-dichlorophenyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide-001 can be tested in clinical trials to evaluate its safety and efficacy in cancer patients.
合成方法
The synthesis of N-(2,5-dichlorophenyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide-001 involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis are 2,5-dichlorophenylamine, 3-(trifluoromethyl)benzaldehyde, and 2-mercaptoacetic acid. These materials are combined in a specific order and subjected to various chemical reactions such as condensation, cyclization, and oxidation. The final product is purified using column chromatography and characterized using various spectroscopic techniques such as NMR and mass spectrometry.
科学研究应用
N-(2,5-dichlorophenyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide-001 has been shown to have potential applications in cancer research. CK2 is overexpressed in many types of cancer and is associated with tumor growth and progression. Inhibition of CK2 using N-(2,5-dichlorophenyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide-001 has been shown to induce cell death in cancer cells and reduce tumor growth in animal models. N-(2,5-dichlorophenyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide-001 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
属性
IUPAC Name |
N-(2,5-dichlorophenyl)-2-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2F3N2OS/c19-12-4-5-13(20)14(8-12)25-17(26)15-9-27-16(24-15)7-10-2-1-3-11(6-10)18(21,22)23/h1-6,8-9H,7H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZAXQUXMZVHDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC2=NC(=CS2)C(=O)NC3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dichlorophenyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2898532.png)
![2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-5-nitrobenzoic acid](/img/structure/B2898533.png)



![2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2898537.png)

![Ethyl 3-phenyl-2-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylpropanoate](/img/structure/B2898539.png)


![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2898547.png)

![5-(2-Hydroxyethylsulfanyl)-1,3-dimethyl-7-(2-methylpropyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2898551.png)